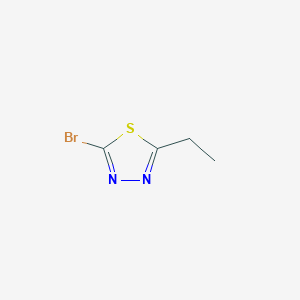

2-Bromo-5-ethyl-1,3,4-thiadiazole

説明

Significance of 1,3,4-Thiadiazole (B1197879) Scaffolds in Modern Organic and Medicinal Chemistry Research

The 1,3,4-thiadiazole nucleus is a highly sought-after scaffold in medicinal chemistry due to its diverse pharmacological activities. nih.gov This versatile pharmacophore is a component of numerous compounds that exhibit a wide array of biological effects, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. nih.govmdpi.com The stability conferred by the aromatic ring, along with the presence of heteroatoms that can participate in hydrogen bonding, contributes to its frequent use in drug design. researchgate.net The structural versatility of 1,3,4-thiadiazole derivatives allows for the fine-tuning of their biological effects, making them a focal point of extensive research. researchgate.netingentaconnect.com

The Unique Role of Halogenated Heterocycles in Synthetic Strategies

Halogenated heterocycles are pivotal intermediates in organic synthesis. sigmaaldrich.com The presence of a halogen atom, such as bromine, on a heterocyclic ring provides a reactive handle for a variety of chemical transformations. mdpi.com These compounds are frequently used in cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. sigmaaldrich.com The carbon-halogen bond can be selectively cleaved and replaced with other functional groups, allowing for the construction of more complex molecules. This strategic placement of a halogen atom is a key tactic for chemists to build molecular diversity and access novel compounds. mdpi.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-5-ethyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2S/c1-2-3-6-7-4(5)8-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTSIRIHHWRTPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57709-49-6 | |

| Record name | 2-bromo-5-ethyl-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 5 Ethyl 1,3,4 Thiadiazole and Its Precursors

Direct Synthesis Approaches to Bromo-Thiadiazoles from Precursors

Direct synthesis provides a concise route to bromo-thiadiazoles, often by incorporating the bromine atom during the initial ring formation. One such method involves the reaction of aminoacetonitrile (B1212223) with a sulfur halide. google.com Depending on the specific sulfur halide used, either a monohalo or a dihalo-1,2,5-thiadiazole can be obtained. google.com For instance, the reaction with sulfur chlorides can yield chloro-1,2,5-thiadiazole compounds, and a similar principle applies to the preparation of bromo-thiadiazoles using sulfur bromides. google.com This approach offers an efficient pathway to halogenated thiadiazoles directly from acyclic precursors.

Multistep Synthetic Routes to 2-Bromo-5-ethyl-1,3,4-thiadiazole

Multistep syntheses offer greater flexibility in introducing various substituents onto the thiadiazole ring. These routes typically involve the initial construction of the 1,3,4-thiadiazole (B1197879) core, followed by the introduction or modification of the ethyl and bromo groups.

Cyclization Reactions for the Formation of the 1,3,4-Thiadiazole Ring System

The formation of the 1,3,4-thiadiazole ring is a critical step in the synthesis of this compound. Several cyclization strategies are employed, often starting from thiosemicarbazide (B42300) or its derivatives.

One of the most widely utilized methods is the cyclization of thiosemicarbazides. sbq.org.brnih.gov This can be achieved by reacting a thiosemicarbazide with a carboxylic acid, followed by dehydration using reagents like sulfuric acid, polyphosphoric acid, or phosphorus halides. nih.gov For example, thiosemicarbazide can be cyclized with acetyl chloride to produce 2-amino-5-methyl-1,3,4-thiadiazole. nih.gov A more recent approach utilizes methane (B114726) sulfonic acid as a dehydrating agent, which often results in high yields and purity. nih.gov

Another common method involves the reaction of acylhydrazines with isothiocyanates. sbq.org.br Additionally, dithiocarbazates, which can be synthesized from the reaction of carbon disulfide with hydrazine (B178648) or related compounds, serve as versatile precursors for 1,3,4-thiadiazole synthesis. researchgate.net The cyclization of acyldithiocarbazate resins has also been explored in solid-phase synthesis. acs.org

The following table summarizes various cyclization methods for the formation of the 1,3,4-thiadiazole ring:

| Starting Materials | Reagents and Conditions | Product Type |

| Thiosemicarbazide and Carboxylic Acid | Dehydrating agents (e.g., H₂SO₄, PPA, POCl₃) | 2,5-Disubstituted-1,3,4-thiadiazole |

| Acylhydrazines and Isothiocyanates | Basic conditions | 2,5-Disubstituted-1,3,4-thiadiazole |

| Thiosemicarbazide and Aldehydes | Oxidative cyclization (e.g., FeCl₃) | 2-Amino-5-substituted-1,3,4-thiadiazole |

| Hydrazides and Carbon Disulfide | Ethanolic potassium hydroxide | 5-Substituted-1,3,4-oxadiazole-2-thiol |

Functionalization of Thiosemicarbazides and Related Derivatives

The functionalization of thiosemicarbazides is a key strategy for introducing desired substituents onto the resulting thiadiazole ring. Thiosemicarbazides themselves are often synthesized from the reaction of amines with thiophosgene (B130339) or carbon disulfide, followed by treatment with hydrazine. nih.gov This modular approach allows for the incorporation of various functional groups at different positions of the thiosemicarbazide backbone. nih.gov

For instance, N-phenyl thiosemicarbazide can be prepared from an aromatic amine by refluxing with carbon disulfide and hydrazine hydrate (B1144303) in ethanol (B145695). jocpr.com These functionalized thiosemicarbazides can then be condensed with carboxylic acids in the presence of concentrated sulfuric acid to form the corresponding thiadiazole analogues. jocpr.com

The versatility of thiosemicarbazides as precursors allows for the synthesis of a wide array of substituted 1,3,4-thiadiazoles, which can then be further modified to obtain the target compound. irjmets.com

Derivatization of 2,5-Dimercapto-1,3,4-thiadiazole

2,5-Dimercapto-1,3,4-thiadiazole (DMTD) is a valuable and commercially available starting material for the synthesis of various 2,5-disubstituted-1,3,4-thiadiazoles. The two mercapto groups can be readily alkylated to introduce a wide range of functional groups.

For example, the alkylation of DMTD with ethyl bromobutyrate in the presence of a base like potassium carbonate yields the corresponding diester derivative. nih.gov This reaction provides a straightforward method for introducing ester functionalities, which can be further transformed. The reaction of DMTD with various amines under Mannich reaction conditions can lead to N,S-aminomethylated or N,N-aminomethylated products, depending on the amine used. osi.lv

The reactivity of the mercapto groups in DMTD allows for a variety of derivatization reactions, including reactions with haloethers, halohydrins, epoxides, and other electrophiles, providing access to a diverse library of thiadiazole derivatives. google.com

| Reagent | Reaction Conditions | Product |

| Diethylamine, Morpholine, Piperidine | Mannich reaction | N,S-Aminomethylated thiadiazoles |

| Urea, Thiourea, Semicarbazide | Mannich reaction | N,N-Aminomethylated thiadiazoles |

| Methyl bromoacetate | Sodium hydroxide | Methyl 2-(2-thioxo-2,3-dihydro-1,3,4-thiadiazol-5-ylthio)acetate |

| Ethyl bromobutyrate | Potassium carbonate in DMF | Diethyl 4,4'-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate |

Strategic Incorporations of Ethyl Moieties into Thiadiazole Frameworks

The introduction of the ethyl group is a crucial step in the synthesis of this compound. This can be achieved at various stages of the synthetic sequence.

One approach is to start with a precursor that already contains the ethyl group. For example, using propionyl chloride or propionic acid in the cyclization reaction with thiosemicarbazide would directly yield a 2-amino-5-ethyl-1,3,4-thiadiazole (B82430) derivative.

Alternatively, an ethyl group can be introduced onto a pre-formed thiadiazole ring. For instance, treatment of a 2-lithio-1,3,4-thiadiazole derivative with methyl iodide can lead to the formation of a 2-ethyl homologue. nih.gov Another strategy involves the alkylation of a mercapto-substituted thiadiazole. For example, the reaction of a 2-mercapto-1,3,4-thiadiazole with an ethyl halide would introduce the ethylthio group, which could potentially be further modified.

In the context of a specific synthesis, the introduction of an N-ethyl group was confirmed by the appearance of characteristic signals in the 1H-NMR and 13C-NMR spectra. nih.gov

Bromination Techniques for Thiadiazole Ring Systems

The final step in the synthesis of this compound is the introduction of the bromine atom onto the thiadiazole ring. The reactivity of the thiadiazole ring towards electrophilic substitution, such as halogenation, is influenced by the substituents already present.

A common method for brominating thiadiazoles is the use of bromine in a suitable solvent. For example, heating 2-amino-substituted 1,3,4-thiadiazoles with bromine in acetic acid can yield the corresponding 5-bromo derivatives. nih.gov Similarly, the bromination of certain thiadiazole derivatives can be achieved to introduce a bromo group at the 5-position. nih.gov The reaction of benzo[1,2-d:4,5-d′]bis( sbq.org.brutm.myresearchgate.netthiadiazole) with bromine in hydrobromic acid at elevated temperatures has been shown to produce the mono-brominated product. mdpi.com

An alternative and often milder brominating agent is N-bromosuccinimide (NBS). utm.my While typically used for brominating thiophene (B33073) rings, NBS can also be used to brominate other heterocyclic systems under specific conditions. utm.my For the synthesis of 2-amino-5-bromo-1,3,4-thiadiazole, a method has been developed that involves dissolving 2-amino-1,3,4-thiadiazole (B1665364) in an acidic solution, followed by a preliminary reaction with bromine and then a continuous reaction in the presence of an oxidant. google.com This method is reported to be cost-effective and environmentally friendly. google.com

The following table outlines different bromination techniques for thiadiazole rings:

| Substrate | Brominating Agent | Conditions | Product |

| 2-Amino-1,3,4-thiadiazoles | Bromine in acetic acid | Heating | 5-Bromo derivatives |

| Benzo[1,2-d:4,5-d′]bis( sbq.org.brutm.myresearchgate.netthiadiazole) | Bromine in HBr | 80 °C | 4-Bromobenzo[1,2-d:4,5-d′]bis( sbq.org.brutm.myresearchgate.netthiadiazole) |

| 2-Amino-1,3,4-thiadiazole | Bromine and an oxidant | Acidic solution | 2-Amino-5-bromo-1,3,4-thiadiazole |

| 2,1,3-Benzothiadiazole | N-Bromosuccinimide | Concentrated H₂SO₄ and chloroform (B151607) | Brominated benzothiadiazole |

Purification and Isolation Methodologies

The purification and isolation of this compound and its precursors are critical steps to ensure high purity of the final product, which is essential for its subsequent use in research and synthesis. The methodologies employed are standard yet crucial laboratory techniques, primarily focusing on chromatography and recrystallization. These methods leverage the differential physical and chemical properties of the target compound and any impurities present, such as starting materials, by-products, or residual reagents.

The choice of purification method is contingent upon the physical state of the crude product (solid or oil), its stability, and the nature of the impurities. For solid compounds, recrystallization is often the method of choice, while column chromatography is a versatile technique for both solid and liquid samples.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds. The process involves dissolving the crude material in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain dissolved in the mother liquor. The selection of an appropriate solvent is paramount for successful purification.

In the context of thiadiazole derivatives and related brominated heterocyclic compounds, various solvents have been proven effective. For instance, in the purification of related brominated compounds, recrystallization from ethanol has been successfully employed to afford a crimson solid. rsc.org In another case, chloroform was used to obtain white needle crystals of a dibrominated thiadiazole precursor. rsc.org For other complex heterocyclic systems, hot toluene (B28343) has also been utilized as a recrystallization solvent. nii.ac.jp

Table 1: Solvents Used in the Recrystallization of Thiadiazole Derivatives and Related Compounds

| Compound Type | Recrystallization Solvent | Reference |

| Substituted Benzooxadiazole Derivative | Ethanol | rsc.org |

| Dibrominated Thiazole Precursor | Chloroform | rsc.org |

| Substituted Benzothiadiazole | Toluene | nii.ac.jp |

The process typically involves filtering the hot solution to remove any insoluble impurities, followed by slow cooling of the filtrate to promote the formation of well-defined crystals. The purified crystals are then collected by filtration and washed with a small amount of cold solvent to remove any adhering mother liquor.

Column Chromatography

Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase. The crude mixture is loaded onto a column packed with an adsorbent, typically silica (B1680970) gel, and an appropriate solvent system (eluent) is passed through the column. Compounds with weaker interactions with the stationary phase travel down the column more quickly, allowing for separation.

For brominated thiadiazole derivatives and related structures, silica gel is the most common stationary phase. The eluent is typically a mixture of a non-polar solvent, such as hexane (B92381) or dichloromethane, and a more polar solvent, like ethyl acetate (B1210297) or toluene. The ratio of these solvents is optimized to achieve the best separation. For example, a crude product of a dibrominated benzofurazan (B1196253) derivative was purified using column chromatography on silica gel with a hexane/ethyl acetate (9:1) eluent. rsc.org In another instance, a dichloromethane/toluene (3:1) system was used to purify a complex benzothiadiazole derivative. nii.ac.jp

Table 2: Exemplary Column Chromatography Conditions for Purification of Related Heterocyclic Compounds

| Stationary Phase | Eluent System | Eluent Ratio | Compound Type | Reference |

| Silica Gel | Hexane / Ethyl Acetate | 9:1 | Dibrominated Benzofurazan | rsc.org |

| Silica Gel | Dichloromethane / Toluene | 3:1 | Substituted Benzothiadiazole | nii.ac.jp |

The progress of the separation is often monitored by Thin-Layer Chromatography (TLC), which uses a small plate coated with the same adsorbent. This allows for the identification of fractions containing the purified compound. Once collected, the solvent is removed from the desired fractions by evaporation under reduced pressure to yield the pure product. For instance, TLC has been utilized with a mobile phase of Benzene, Ethyl acetate, and Ethanol (4:2:1) on silica gel G to monitor the purity of other 1,3,4-thiadiazole derivatives. nih.gov

Elucidation of Molecular Structure and Conformation

Spectroscopic Characterization Techniques

The characterization of 2-Bromo-5-ethyl-1,3,4-thiadiazole is achieved through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique offers unique insights into the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the number of different types of protons and carbons, their connectivity, and their chemical environments.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the ethyl group attached to the thiadiazole ring. The ethyl group consists of a methyl (CH₃) and a methylene (B1212753) (CH₂) group. The methylene protons, being adjacent to the electron-withdrawing thiadiazole ring, would appear at a lower field (higher chemical shift) compared to the methyl protons. The signal for the methylene protons would likely be a quartet due to coupling with the three protons of the methyl group, while the methyl protons would appear as a triplet due to coupling with the two methylene protons.

Based on data from similar structures, such as ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate, the chemical shifts for the ethyl group can be estimated. In a related compound, the methylene protons of an ethyl ester appear around 4.40-4.45 ppm, and the methyl protons are observed around 1.34 ppm. The specific chemical shifts for this compound would be influenced by the electronic effects of the bromine atom and the thiadiazole ring.

Interactive Data Table: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₂- | ~3.0 - 3.5 | Quartet | ~7.0 |

| -CH₃ | ~1.3 - 1.6 | Triplet | ~7.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, four distinct carbon signals are expected: two for the thiadiazole ring and two for the ethyl group. The carbon atoms of the thiadiazole ring (C2 and C5) are expected to resonate at a lower field due to their presence in a heteroaromatic system and the attachment of electronegative atoms (nitrogen, sulfur, and bromine). The C2 carbon, bonded to bromine, would be significantly deshielded. The C5 carbon, attached to the ethyl group, would also be in the aromatic region. The carbons of the ethyl group, being aliphatic, will appear at a much higher field.

In a study of a similar N-ethyl derivative of a 1,3,4-thiadiazole (B1197879), the ethyl group carbons were observed at approximately 14.12 ppm (CH₃) and 40.04 ppm (CH₂). The thiadiazole ring carbons in various derivatives typically appear in the range of 150-170 ppm.

Interactive Data Table: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (C-Br) | ~150 - 160 |

| C5 (C-ethyl) | ~165 - 175 |

| -CH₂- | ~25 - 35 |

| -CH₃ | ~10 - 15 |

Two-Dimensional NMR Methodologies (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: A ¹H-¹H COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their scalar coupling and connectivity.

HMQC/HSQC: An HMQC or HSQC (Heteronuclear Single Quantum Coherence) spectrum would correlate the proton signals with their directly attached carbon atoms. This would confirm the assignments of the -CH₂- and -CH₃ signals in both the ¹H and ¹³C NMR spectra.

HMBC: An HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would be between the methylene protons and the C5 carbon of the thiadiazole ring, as well as the C5 and the methyl carbon. This would definitively establish the attachment of the ethyl group to the C5 position of the thiadiazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H bonds of the ethyl group and the C=N and C-S bonds within the thiadiazole ring.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Bond Vibration | Predicted Absorption Range (cm⁻¹) |

| Alkyl C-H | Stretch | 2850 - 3000 |

| C=N (Thiadiazole) | Stretch | 1600 - 1650 |

| C-N (Thiadiazole) | Stretch | 1350 - 1450 |

| C-S (Thiadiazole) | Stretch | 600 - 800 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₄H₅BrN₂S), the molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). The calculated molecular weight is approximately 192.98 g/mol (for ⁷⁹Br) and 194.98 g/mol (for ⁸¹Br).

The fragmentation pattern would likely involve the loss of the ethyl group, the bromine atom, or cleavage of the thiadiazole ring, leading to the formation of smaller, stable fragment ions.

Interactive Data Table: Predicted Mass Spectrometry Data

| Ion | m/z (relative to ⁷⁹Br/⁸¹Br) | Possible Identity |

| [M]⁺ | 193 / 195 | Molecular Ion |

| [M - CH₂CH₃]⁺ | 164 / 166 | Loss of ethyl group |

| [M - Br]⁺ | 114 | Loss of bromine atom |

| [C₂H₅S]⁺ | 61 | Ethylthio cation |

| [C₂N₂S]⁺ | 86 | Thiadiazole ring fragment |

X-ray Crystallography for Solid-State Structure Determination and Packing Analysis

As of the latest literature review, a specific single-crystal X-ray diffraction analysis for this compound has not been reported. Consequently, detailed crystallographic data such as unit cell dimensions, space group, and specific intermolecular packing interactions for this exact compound are not available.

Advanced Spectroscopic Data Interpretation and Database Referencing

Detailed experimental spectra for this compound are not widely published. However, by referencing spectral data from closely related compounds and general principles of spectroscopy, a predictive analysis of its key spectroscopic features can be made.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for confirming the molecular structure. Based on data from analogous structures like 2-amino-5-ethyl-1,3,4-thiadiazole (B82430) and other substituted thiadiazoles, the expected chemical shifts can be estimated. nih.govnih.gov

Predicted ¹H NMR Spectral Data The predicted chemical shifts (δ) are in ppm relative to a standard reference.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₂- (ethyl) | ~3.0 | Quartet | 2H |

| -CH₃ (ethyl) | ~1.4 | Triplet | 3H |

Predicted ¹³C NMR Spectral Data The predicted chemical shifts (δ) are in ppm.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=N (Thiadiazole ring, C5) | ~170-175 |

| C-Br (Thiadiazole ring, C2) | ~150-155 |

| -CH₂- (ethyl) | ~25 |

| -CH₃ (ethyl) | ~13 |

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands corresponding to the vibrations of the functional groups within the molecule. The interpretation is based on established correlation tables and data from similar thiadiazole compounds. dergipark.org.trresearchgate.net

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| C-H (aliphatic) | 2950-2850 | Stretching |

| C=N (thiadiazole) | 1600-1550 | Stretching |

| C-N (thiadiazole) | 1400-1300 | Stretching |

| C-S (thiadiazole) | 700-600 | Stretching |

| C-Br | 650-550 | Stretching |

Reactivity and Transformation Chemistry of 2 Bromo 5 Ethyl 1,3,4 Thiadiazole

Nucleophilic Substitution Reactions at the Bromine Center

The carbon atom attached to the bromine in the 1,3,4-thiadiazole (B1197879) ring possesses a low electron density due to the electronegativity of the adjacent nitrogen atoms, making it susceptible to nucleophilic attack. nih.gov This allows for the ready displacement of the bromide ion by various nucleophiles, a key strategy in the synthesis of diverse 2,5-disubstituted-1,3,4-thiadiazole derivatives.

The reaction of 2-bromo-1,3,4-thiadiazoles with nitrogen-based nucleophiles such as amines and hydrazines provides a direct route to the corresponding 2-amino and 2-hydrazino derivatives. These reactions are fundamental in creating more complex molecules with potential biological activities. For instance, 2-amino-5-substituted-1,3,4-thiadiazoles are frequently synthesized via the reaction of a bromo-thiadiazole precursor with an appropriate amine. bu.edu.egresearchgate.net The amino group in these products can undergo further reactions, highlighting the synthetic utility of this transformation. nih.gov

The synthesis of 2-aryl-5-hydrazino-1,3,4-thiadiazoles has been described, where the hydrazine (B178648) moiety is introduced through nucleophilic substitution. nih.gov These compounds have been investigated for their anticonvulsant properties. nih.gov

Table 1: Examples of C-N Bond Formation Reactions

| Reactant | Nucleophile | Product | Notes |

|---|---|---|---|

| 2-Bromo-5-substituted-1,3,4-thiadiazole | Amines | 2-Amino-5-substituted-1,3,4-thiadiazole | A general method for synthesizing 2-amino-1,3,4-thiadiazole (B1665364) derivatives. bu.edu.egresearchgate.net |

The bromine atom can also be displaced by sulfur nucleophiles. Reactions with thiols lead to the formation of 2-thioether-substituted 1,3,4-thiadiazoles. This has been demonstrated in the synthesis of compounds like 4-methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin, where a thiol displaces a halogen on a thiadiazole ring. mdpi.com While this specific example does not use the bromo-ethyl derivative, it illustrates the general reactivity pattern.

Palladium-catalyzed C-S cross-coupling reactions have also been developed for the synthesis of 5-arylsulfanyl-benzo-2,1,3-thiadiazole derivatives, showcasing another method for forming C-S bonds on a thiadiazole-related scaffold. researchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and 2-bromo-5-ethyl-1,3,4-thiadiazole is a suitable substrate for these transformations.

The Suzuki-Miyaura reaction , which couples an organoboron compound with an organic halide, is widely used to introduce aryl or heteroaryl groups. scielo.br Bromo-substituted thiadiazoles can readily participate in these reactions. For example, the Suzuki-Miyaura coupling of 3-bromo-5-chloro-1,2,4-thiadiazole (B1271854) with arylboronic acids has been reported, demonstrating the reactivity of the bromo-substituent on the thiadiazole ring. nih.gov Similarly, 4,8-dibromobenzo[1,2-d:4,5-d′]bis( nih.govmdpi.comnih.govthiadiazole) undergoes selective Suzuki-Miyaura cross-coupling. nih.govnih.gov These examples suggest that this compound would be a viable partner in Suzuki-Miyaura reactions for the synthesis of 2-aryl- or 2-heteroaryl-5-ethyl-1,3,4-thiadiazoles. The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) and a base. mdpi.comnih.govmdpi.com

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄ or Pd(dppf)Cl₂, Base (e.g., K₂CO₃, Cs₂CO₃) | 2-Aryl-5-ethyl-1,3,4-thiadiazole |

Electrophilic Aromatic Substitution Studies on the Thiadiazole Ring

The 1,3,4-thiadiazole ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. nih.gov This makes it generally resistant to electrophilic aromatic substitution reactions such as nitration, sulfonation, or Friedel-Crafts acylation. nih.govresearchgate.net However, the presence of an activating group, such as an amino group, can facilitate electrophilic substitution. For example, 2-amino-substituted 1,3,4-thiadiazoles can be brominated at the 5-position. nih.gov In the case of this compound, the ring is deactivated by the bromo substituent, and the ethyl group is only weakly activating, making electrophilic attack on the ring highly unlikely under standard conditions.

Ring-Opening and Rearrangement Reactions

The 1,3,4-thiadiazole ring can undergo ring-opening reactions, particularly when treated with strong bases. nih.gov This can lead to the formation of other heterocyclic systems. For instance, some 2-amino-1,3,4-thiadiazoles have been observed to rearrange to triazolinethiones in the presence of methylamine. nih.gov Additionally, certain 2-chloro and 2-amino substituted thiadiazoles can undergo rearrangement through a ring-opening and subsequent ring-closure mechanism. nih.gov It is plausible that under specific conditions, this compound could undergo similar transformations, although specific examples are not detailed in the provided search results. Dimroth rearrangements have also been reported in related triazole systems to form 1,3,4-thiadiazoles. researchgate.net

Research on Coordination Chemistry of this compound Remains Undisclosed

Despite a thorough review of available scientific literature, detailed research findings on the coordination chemistry and ligand properties of the specific chemical compound this compound, particularly concerning its complex formation with transition metals and the elucidation of its chelation modes, are not publicly available.

While the broader class of 1,3,4-thiadiazole derivatives is known to act as versatile ligands in coordination chemistry, forming complexes with a variety of transition metals, specific studies focusing on the 2-bromo-5-ethyl substituted variant have not been reported in the accessible scientific domain.

Generally, the 1,3,4-thiadiazole ring system possesses multiple potential donor atoms, including the two nitrogen atoms and the sulfur atom of the heterocyclic ring. The mode of coordination to a metal center can vary depending on the substituents on the thiadiazole ring, the nature of the metal ion, and the reaction conditions. The presence of the bromo and ethyl groups on the 2- and 5-positions of the thiadiazole ring in the target compound would be expected to influence its electronic properties and steric profile, thereby affecting its behavior as a ligand.

In many documented cases of other 1,3,4-thiadiazole derivatives, coordination to transition metals occurs through one or both of the ring nitrogen atoms. In some instances, the sulfur atom can also participate in coordination, leading to different chelation modes, such as monodentate, bidentate, or bridging ligation. The characterization of these complexes typically involves techniques like single-crystal X-ray diffraction, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and electronic absorption spectroscopy to determine the coordination sites and the geometry of the resulting metal complexes.

However, without specific experimental data for this compound, any discussion on its complex formation and chelation modes would be purely speculative. The reactivity of the carbon-bromine bond might also suggest the potential for oxidative addition reactions with low-valent transition metal centers, a pathway that could compete with or occur alongside simple coordination.

Currently, the scientific community has not published research that would allow for a detailed and accurate description of the reactivity and transformation chemistry of this compound in the context of its coordination and ligand properties as requested.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular structures and properties. For 1,3,4-thiadiazole (B1197879) derivatives, DFT has been instrumental in elucidating electronic structures, molecular orbitals, and predicting reactivity.

Electronic Structure Analysis and Molecular Orbitals

DFT calculations offer a window into the electronic landscape of 2-bromo-5-ethyl-1,3,4-thiadiazole. The analysis of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding its reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity.

While specific HOMO-LUMO values for this compound are not readily found in published literature, studies on analogous compounds provide a reliable framework for estimation. For instance, computational modeling of similar thiadiazole derivatives using methods like the B3LYP functional with a 6-31+G(d,p) basis set has been shown to accurately predict electronic properties. It is anticipated that the presence of the electron-withdrawing bromine atom and the electron-donating ethyl group on the thiadiazole ring will significantly influence the electron distribution and orbital energies.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Value/Characteristic | Basis of Prediction |

| HOMO Energy | Relatively low | Influence of electronegative bromine and thiadiazole ring |

| LUMO Energy | Relatively low | Contribution of the electron-deficient thiadiazole ring |

| HOMO-LUMO Gap | Moderate | Balance of electron-withdrawing and -donating groups |

| Electron Density | Highest on N and S atoms | Inherent electronegativity of heteroatoms |

The molecular electrostatic potential (MEP) map, another output of DFT studies, would likely show negative potential regions around the nitrogen and sulfur atoms, indicating their susceptibility to electrophilic attack. Conversely, the region around the bromine atom would exhibit a degree of positive potential, highlighting its electrophilic character.

Tautomeric Equilibrium Studies

Tautomerism, the interconversion of structural isomers, is a known phenomenon in heterocyclic compounds like 1,3,4-thiadiazoles, particularly those with amino or thiol substituents. For this compound, the primary structure is generally considered stable. However, theoretical studies on related thiadiazoles can shed light on potential, albeit less favorable, tautomeric forms.

For example, studies on 2-amino-1,3,4-thiadiazole (B1665364) have computationally investigated the equilibrium between the amino and imino forms. These calculations consistently show the amino form to be more stable. Given the substitution pattern of this compound, significant tautomerism is not expected under normal conditions.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry plays a vital role in mapping out reaction mechanisms at the molecular level. For this compound, a key reaction of interest is nucleophilic substitution at the bromine-bearing carbon. DFT calculations can model the transition states and intermediates of such reactions, providing insights into the reaction kinetics and thermodynamics.

Studies on similar bromo-substituted heterocycles indicate that the reaction likely proceeds through a transition state where the nucleophile attacks the carbon atom, and the bromine atom acts as a leaving group. The planarity and aromaticity of the thiadiazole ring are expected to be influential in stabilizing the transition state.

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility. For this compound, the primary source of conformational freedom is the rotation of the ethyl group.

MD simulations would reveal the rotational energy barrier of the C-C bond in the ethyl group and the preferred dihedral angles. It is anticipated that the ethyl group will adopt a staggered conformation to minimize steric hindrance with the thiadiazole ring. The thiadiazole ring itself is rigid and planar.

In Silico Prediction of Reactivity Profiles and Selectivity

In silico tools can predict the reactivity and selectivity of this compound in various chemical reactions. Based on its electronic structure, the compound is expected to exhibit dual reactivity. The electron-rich nitrogen and sulfur atoms of the thiadiazole ring can act as nucleophilic centers. Conversely, the carbon atom attached to the bromine is an electrophilic site, susceptible to nucleophilic attack.

The bromine atom is a good leaving group, making this position highly reactive towards nucleophiles. This is a common feature used in the synthesis of more complex thiadiazole derivatives. The ethyl group is generally considered to be chemically inert under most conditions.

Structure-Activity Relationship (SAR) Studies based on Computational Models

While specific computational SAR studies for this compound are scarce, the broader class of 1,3,4-thiadiazoles has been extensively studied, revealing key structural features that govern their biological activity. These studies often employ molecular docking and quantitative structure-activity relationship (QSAR) models.

From these studies, it can be inferred that the 1,3,4-thiadiazole ring often acts as a central scaffold, with the substituents at the 2- and 5-positions determining the specific biological target and potency. The bromine atom in this compound could potentially engage in halogen bonding with biological macromolecules, a type of non-covalent interaction that is increasingly recognized for its importance in drug design. The ethyl group would likely contribute to the molecule's lipophilicity, affecting its pharmacokinetic properties.

Molecular Docking Studies for Ligand-Target Interactions

Extensive literature searches did not yield specific molecular docking studies conducted exclusively on the chemical compound this compound. Research in this area tends to focus on the broader class of 1,3,4-thiadiazole derivatives, which are recognized for their diverse pharmacological potential. These studies involve various substituents at the 2 and 5 positions of the thiadiazole ring, aiming to explore their structure-activity relationships against different biological targets.

While direct data for this compound is not available, molecular docking principles are generally applied to this class of compounds to predict their binding affinities and interaction patterns with proteins. These computational techniques are crucial in drug discovery for identifying potential lead compounds and understanding their mechanisms of action at a molecular level.

Analysis of Binding Site Prediction and Ligand Efficiency

There is no specific information available in the reviewed literature regarding the prediction of binding sites or the calculation of ligand efficiency for this compound.

In general, for the broader class of 1,3,4-thiadiazole derivatives, binding site analysis is a critical step in molecular docking. It involves identifying the specific amino acid residues within a target protein's active site or allosteric sites with which the ligand is likely to interact. Computational tools are used to predict these pockets and assess the complementarity of the ligand to the site.

Ligand efficiency (LE) is a metric used to evaluate the binding energy of a compound in relation to its size (number of heavy atoms). It is a valuable parameter in lead optimization, as it helps in selecting compounds that have a favorable balance of potency and size. For various 1,3,4-thiadiazole derivatives, ligand efficiency is often calculated to compare their potential as drug candidates.

Investigation of Intermolecular Interaction Mechanisms (e.g., hydrogen bonding, pi-stacking)

Specific studies detailing the intermolecular interaction mechanisms of this compound with biological targets are not present in the available scientific literature.

However, for the general class of 1,3,4-thiadiazoles, molecular docking studies consistently reveal common interaction patterns that are fundamental to their biological activity. These include:

Hydrogen Bonding: The nitrogen atoms within the 1,3,4-thiadiazole ring can act as hydrogen bond acceptors, forming interactions with hydrogen bond donor residues (such as serine, threonine, or lysine) in the protein's binding site.

Pi-Stacking and Aromatic Interactions: The aromatic nature of the thiadiazole ring allows for pi-pi stacking or pi-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonding: The bromine atom at the 2-position could potentially participate in halogen bonding, a non-covalent interaction where the electrophilic region of the halogen interacts with a nucleophilic site on the protein.

These types of interactions are crucial for the stable binding of 1,3,4-thiadiazole derivatives to their target proteins and are a primary focus of computational and theoretical investigations in this chemical class.

Synthetic Utility and Applications in Organic Synthesis

A Versatile Precursor for Diverse Heterocyclic Systems

The strategic placement of the bromo group on the 1,3,4-thiadiazole (B1197879) core allows for a range of synthetic transformations, enabling chemists to introduce various functionalities and construct more complex molecular frameworks. This reactivity is central to its role as a precursor in the synthesis of fused thiadiazole derivatives, Schiff bases, and other heterocyclic analogues.

Crafting Fused Thiadiazole Architectures

The construction of fused heterocyclic systems is a prominent application of 2-Bromo-5-ethyl-1,3,4-thiadiazole. These fused rings often exhibit unique biological activities and are of significant interest in medicinal chemistry.

Imidazo[2,1-b] derpharmachemica.comrsc.orgeurjchem.comthiadiazoles: These fused systems are synthesized by reacting 2-amino-1,3,4-thiadiazole (B1665364) derivatives with α-haloketones. derpharmachemica.commdpi.com The initial step often involves the synthesis of a 2-amino-5-substituted-1,3,4-thiadiazole, which can then be cyclized to form the imidazo[2,1-b]thiadiazole core. derpharmachemica.comrsc.orgeurjchem.commdpi.com This class of compounds has been investigated for a variety of pharmacological activities. derpharmachemica.com

Thiadiazolo[3,2-α]pyrimidin-7-ones: The synthesis of these fused pyrimidinones (B12756618) can be achieved through the reaction of 2-amino-1,3,4-thiadiazoles with β-ketoesters. nih.gov One approach involves the reaction of 2-bromo-5-amino-1,3,4-thiadiazole with diketene, followed by cyclocondensation and subsequent displacement of the bromo substituent. researchgate.net These compounds are of interest due to the combined structural features of the thiadiazole and pyrimidine (B1678525) rings. ias.ac.inresearchgate.net

| Fused System | General Synthetic Approach | Key Reagents |

|---|---|---|

| Imidazo[2,1-b] derpharmachemica.comrsc.orgeurjchem.comthiadiazoles | Reaction of 2-amino-1,3,4-thiadiazoles with α-haloketones | 2-Amino-1,3,4-thiadiazole derivatives, α-haloketones |

| Thiadiazolo[3,2-α]pyrimidin-7-ones | Reaction of 2-amino-1,3,4-thiadiazoles with β-ketoesters or diketene | 2-Amino-1,3,4-thiadiazole derivatives, β-ketoesters, diketene |

Derivatization to Schiff Bases

Schiff bases, or imines, are a class of compounds characterized by a carbon-nitrogen double bond. The amino group of 2-amino-1,3,4-thiadiazole derivatives can readily undergo condensation reactions with various aldehydes and ketones to form Schiff bases. sphinxsai.comijpcbs.comresearchgate.netimpactfactor.org This derivatization is a straightforward method to introduce a wide range of substituents onto the thiadiazole core, thereby modulating its electronic and steric properties. The synthesis of these Schiff bases is often carried out by refluxing the 2-amino-5-substituted-1,3,4-thiadiazole with an appropriate aldehyde in a suitable solvent, sometimes with a catalytic amount of acid. impactfactor.orgjocpr.com

Synthesis of Triazole and Oxadiazole Analogues

The 1,3,4-thiadiazole ring can serve as a scaffold for the synthesis of other five-membered heterocyclic rings, such as triazoles and oxadiazoles. These transformations often involve ring-opening and subsequent recyclization reactions. For instance, certain 1,3,4-thiadiazole derivatives can be converted to 1,2,4-triazoles. acs.orgnih.govnih.govresearchgate.net The synthesis of 1,3,4-oxadiazoles from thiadiazole precursors is also a known transformation, highlighting the versatility of the thiadiazole ring as a synthon in heterocyclic chemistry. acs.orgmdpi.com

Advancing Synthetic Methodologies

The utility of this compound extends to the development of novel synthetic methodologies. Its reactivity allows for its use as a key building block in multi-component reactions and in the construction of complex molecular architectures. Researchers are continuously exploring new ways to leverage the reactivity of the bromo substituent and the thiadiazole ring to streamline the synthesis of valuable organic compounds. nih.gov

Future Research Directions and Unexplored Avenues

Advancements in Asymmetric Synthesis Involving 2-Bromo-5-ethyl-1,3,4-thiadiazole

The development of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For this compound, the exploration of asymmetric synthesis represents a significant and largely untapped area of research. Future investigations will likely focus on the introduction of chirality through reactions at the C-5 ethyl group or via the stereoselective introduction of substituents at the C-2 position, subsequent to the bromo-functionalization.

Key research objectives in this area will include the design and application of chiral catalysts, such as organocatalysts or transition metal complexes with chiral ligands, to control the stereochemical outcome of reactions. For instance, developing asymmetric cross-coupling reactions at the C-2 position could lead to the synthesis of novel, enantiomerically enriched thiadiazole derivatives with potential applications as pharmaceuticals or chiral ligands themselves.

Green Chemistry Approaches to Synthesis and Derivatization of Thiadiazole Compounds

The principles of green chemistry are increasingly guiding synthetic strategies in both academic and industrial laboratories. Future research on this compound will undoubtedly prioritize the development of more environmentally benign synthetic and derivatization methods. Recent patents have already highlighted the trend towards solvent-free or greener approaches for thiadiazole synthesis, such as the use of ionic liquids or microwave-assisted reactions. vulcanchem.com

Future work could expand on these by exploring:

Alternative Solvents: Utilizing water, supercritical fluids, or bio-based solvents to reduce the reliance on volatile organic compounds.

Energy Efficiency: Further investigation into microwave and ultrasonic irradiation to accelerate reaction times and reduce energy consumption.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.

A comparative analysis of traditional versus green synthetic approaches is presented below:

| Parameter | Traditional Synthesis | Green Synthesis |

| Solvent | Often uses hazardous organic solvents | Employs safer alternatives like water, ionic liquids |

| Energy Input | Typically requires prolonged heating | Utilizes energy-efficient methods like microwave irradiation |

| Atom Economy | Can be low, generating significant waste | Aims for high atom economy, minimizing byproducts |

| Catalyst | May use stoichiometric, toxic reagents | Prefers catalytic, recyclable, and non-toxic catalysts |

Exploration of Novel Catalytic Reactions and Transition Metal-Mediated Transformations

The bromine atom at the C-2 position of this compound makes it an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions. While foundational work in this area has been established, significant opportunities exist for the exploration of novel catalytic systems and transformations.

Future research will likely focus on:

Expanding the Scope of Cross-Coupling Partners: Moving beyond standard Suzuki, Heck, and Sonogashira couplings to include less common partners and more complex molecular fragments.

Development of Novel Catalysts: Investigating the use of earth-abundant and less toxic metals like iron, copper, and nickel as alternatives to palladium.

C-H Activation: Exploring the direct functionalization of the ethyl group's C-H bonds, a strategy that would offer a more atom-economical route to novel derivatives.

Integration with Flow Chemistry Methodologies for Scalable Synthesis

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, particularly for large-scale production. The integration of flow chemistry methodologies for the synthesis and derivatization of this compound is a promising avenue for future research. The high surface-area-to-volume ratio in microreactors allows for enhanced heat and mass transfer, leading to better reaction control, reduced reaction times, and often higher yields.

The benefits of adapting synthetic routes to flow conditions are summarized in the following table:

| Feature | Batch Chemistry | Flow Chemistry |

| Scalability | Often challenging and requires process redevelopment | More straightforward and linear scalability |

| Safety | Higher risk with large volumes of hazardous materials | Improved safety with smaller reaction volumes at any given time |

| Reaction Control | Less precise temperature and mixing control | Precise control over reaction parameters |

| Reproducibility | Can be variable between batches | High reproducibility and consistency |

Predictive Modeling for Reaction Outcomes and Rational Product Design

The use of computational tools and predictive modeling is revolutionizing organic synthesis. solubilityofthings.comnthrys.comnthrys.com For this compound, in silico methods can be employed to predict reaction outcomes, optimize reaction conditions, and guide the rational design of new derivatives with desired properties.

Future research in this domain will likely involve:

Quantum Mechanical Calculations: To understand the electronic structure and reactivity of the thiadiazole ring and predict the feasibility of novel transformations.

Machine Learning Algorithms: To develop models that can predict the success of a given reaction based on a large dataset of known transformations. uni-giessen.dethereidlab.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: To correlate the structural features of this compound derivatives with their biological or material properties, thereby guiding the synthesis of more potent or functional molecules.

By embracing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of novel compounds and innovative technologies.

Q & A

What are the optimal synthetic routes for preparing 2-Bromo-5-ethyl-1,3,4-thiadiazole, and how do reaction conditions influence yield?

Level: Basic

Methodological Answer:

The synthesis of this compound typically involves bromination of precursor thiadiazole derivatives. A common approach includes:

- Cyclization of thiosemicarbazides : Phosphoric acid acts as a dehydrating agent to cyclize 1,4-dibenzoylthiosemicarbazide into thiadiazole derivatives, achieving high yields under controlled temperatures .

- Substitution reactions : Substituting the thiol group in 5-amino-2-thiol-1,3,4-thiadiazole with bromine or ethyl groups using brominating agents (e.g., Br₂ or NBS) in ethanol or THF .

- Multi-step synthesis : A three-step process involving thiosemicarbazide cyclization, thiol substitution, and amide formation, with purification via column chromatography and structural validation via NMR and mass spectrometry .

Critical Factors:

- Temperature : Elevated temperatures (70–100°C) favor cyclization and substitution but may increase side reactions.

- Solvent polarity : Polar solvents like ethanol improve bromination efficiency.

- Catalyst selection : Acidic conditions (e.g., H₃PO₄) enhance cyclization kinetics .

How can computational methods like DFT and MP2 be applied to study the reaction mechanisms of this compound formation?

Level: Advanced

Methodological Answer:

Quantum mechanical methods (DFT and MP2) are critical for modeling reaction pathways and activation barriers:

- Mechanism elucidation : Studies on 2-amino-5-methyl-1,3,4-thiadiazole formation revealed two pathways for tautomerization, with deprotonation-tautomerism being energetically favorable (activation barriers: 15–25 kcal/mol via DFT) .

- Comparative accuracy : MP2 overestimates activation barriers compared to DFT, but hybrid functionals (e.g., B3LYP) align well with experimental geometries .

- Substituent effects : Bromine and ethyl groups alter electron density distribution, which can be visualized via molecular electrostatic potential (MEP) maps to predict reactivity .

Recommendations:

- Use DFT/B3LYP/6-311+G(2d2p) for geometry optimization.

- Validate computational results with calorimetric data (e.g., enthalpies of formation) .

What thermodynamic properties are critical for assessing the stability of this compound?

Level: Basic

Methodological Answer:

Key thermodynamic parameters include:

- Standard molar enthalpy of formation (ΔfH°) : Determined via rotating bomb combustion calorimetry and Calvet microcalorimetry. For 2-amino-5-ethyl-1,3,4-thiadiazole, ΔfH°(g) = 150.2 ± 2.1 kJ/mol .

- Thermal stability : Mass loss effusion studies show decomposition thresholds (Td) above 200°C, indicating suitability for high-temperature reactions .

Experimental Design:

- Combine calorimetry with thermogravimetric analysis (TGA) to correlate stability with substituent effects (e.g., bromine increases molecular rigidity) .

How does the bromo-ethyl substitution on the thiadiazole ring influence electronic properties and reactivity?

Level: Advanced

Methodological Answer:

The bromo-ethyl group induces steric and electronic effects:

- Electron-withdrawing effect : Bromine reduces electron density at the thiadiazole ring, enhancing electrophilic substitution at the 5-position.

- Steric hindrance : The ethyl group directs reactivity to less hindered sites, as shown in coupling reactions with aryl boronic acids .

- Spectroscopic shifts : Bromine causes upfield ¹H NMR shifts (Δδ ≈ 0.3–0.5 ppm) in adjacent protons due to deshielding .

Validation Methods:

- Compare Hammett σ constants for substituents to predict reaction rates.

- Use X-ray crystallography to analyze bond lengths and angles (e.g., C-Br bond: 1.89 Å) .

What experimental techniques are most effective for characterizing this compound?

Level: Basic

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., ethyl CH₂ at δ 1.2–1.5 ppm, Br-C at δ 120–130 ppm in ¹³C) .

- Mass spectrometry : ESI-MS identifies molecular ions ([M+H]⁺ m/z ≈ 223) and fragmentation patterns (e.g., loss of Br⁻) .

- Elemental analysis : Validate purity (>95%) via C, H, N, S content .

Contradiction Management:

- Discrepancies in melting points (e.g., 90–95°C vs. 85–88°C) may arise from polymorphic forms; use DSC to resolve .

What molecular targets or pathways are influenced by this compound in biological studies?

Level: Advanced

Methodological Answer:

Thiadiazole derivatives exhibit bioactivity via:

- Kinase inhibition : 2-Amino-1,3,4-thiadiazoles inhibit ERK pathways in lung carcinoma cells (IC₅₀ ≈ 10 µM), inducing G1-phase arrest .

- Antimicrobial activity : Substituents at C5 (e.g., ethyl, bromine) enhance interactions with bacterial topoisomerases, reducing MIC values against S. aureus (MIC = 8 µg/mL) .

Mechanistic Validation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。